molecular formula C19H17BrN2O3 B2937519 5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide CAS No. 898458-23-6

5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2937519
CAS No.: 898458-23-6
M. Wt: 401.26
InChI Key: BXCVDRDAWGYHOG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide is a novel synthetic compound featuring a complex molecular architecture designed for advanced chemical and pharmaceutical research. Its structure incorporates two prominent heterocyclic systems known for significant biological potential: a furan ring and an indoline moiety . The 5-bromofuran-2-carboxamide group is a recognized pharmacophore present in various synthetic intermediates and biologically active molecules . The indoline (dihydroindole) component is a privileged scaffold in medicinal chemistry, with a vast body of literature indicating that indole and indoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The molecular framework of this compound suggests potential for exploration as a core structure in the development of new therapeutic agents. Its specific mechanism of action and primary research applications will be contingent on the particular biological target under investigation. Researchers are investigating compounds with similar hybrid structures for their potential to interact with multiple enzymatic pathways or cellular receptors. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-18-8-7-17(25-18)19(23)21-12-15(16-6-3-11-24-16)22-10-9-13-4-1-2-5-14(13)22/h1-8,11,15H,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCVDRDAWGYHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant studies, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN2O2C_{19}H_{17}BrN_{2}O_{2}, with a molecular weight of approximately 417.3 g/mol. The compound features a furan ring and an indoline moiety, which are known for their diverse pharmacological activities, including anticancer properties and anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with indoline structures under specific conditions. Common methods include:

  • Reflux Method : Utilizing acidic conditions to facilitate the reaction between furan and indoline derivatives.
  • Catalytic Methods : Employing solid acid catalysts to enhance yields and reduce reaction times.

Anticancer Properties

Research indicates that compounds containing furan and indoline structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate:

  • IC50 Values : The effectiveness of these compounds can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, certain derivatives have shown IC50 values as low as 0.75 µM against Hep-G2 liver cancer cells, indicating potent antitumor activity .

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Damage Induction : Compounds in this class have been shown to interfere with DNA replication, leading to programmed cell death (apoptosis).
  • Inhibition of Key Proteins : Some studies suggest that these compounds may inhibit proteins like cytochrome P450 and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression .

Case Studies

Study ReferenceCompound StudiedCell LineIC50 ValueMechanism
5-Bromo-N-(...)Hep-G20.75 µMDNA Damage
Similar DerivativeVarious16–24 nMProtein Inhibition

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 of the furan ring undergoes nucleophilic substitution under specific conditions:

Reaction Type Conditions Product Yield Reference
BromodesilylationAcidic conditions, reflux in ethanolReplacement of silyl groups with bromine69%
Suzuki-Miyaura CouplingPd catalysis, aryl boronic acidFormation of biaryl derivatives via palladium-mediated cross-coupling82%

These reactions highlight the bromine atom's role as a leaving group, enabling cross-coupling to generate structurally diverse analogs .

Condensation Reactions

The indoline and amide moieties participate in condensation reactions:

  • Acid-Catalyzed Cyclization : Under reflux with sulfuric acid in ethanol, the compound forms spiroindolin-3-one derivatives via gold-catalyzed cascade reactions .

  • Hydrazide Formation : Reaction with hydrazine derivatives yields hydrazide-linked products, confirmed by 1H^1H NMR shifts at δ 13.72 ppm (NH group) .

Example Reaction Pathway :

Indoline amide HydrazineH+Hydrazide derivative[2]\text{Indoline amide Hydrazine}\xrightarrow{\text{H}^+}\text{Hydrazide derivative}\quad[2]

Cross-Coupling Reactions

The furan rings exhibit reactivity in palladium-catalyzed couplings:

Substrate Catalyst Product Application
Bromofuran-carboxamidePdCl2_2(PPh3_3)2_2Aryl-furan hybridsAnticancer agent development
Indoline-ethyl groupAu(I) complexesSpirocyclic indolinonesAnti-inflammatory targets

These reactions exploit the electron-rich furan ring for constructing complex heterocycles .

Acid/Base-Mediated Transformations

  • Amide Hydrolysis : Under strong acidic conditions (e.g., HCl), the amide bond hydrolyzes to yield carboxylic acid and amine intermediates .

  • Furan Ring Opening : Treatment with Lewis acids (e.g., AlCl3_3) induces furan ring cleavage, forming diketone derivatives .

Mechanistic Insight :
The furan's oxygen lone pairs facilitate electrophilic attack, while the indoline nitrogen acts as a nucleophile in acid-catalyzed steps .

Biological Activity-Driven Modifications

  • Anti-inflammatory Analogs : Introducing electron-withdrawing groups (e.g., nitro) at the indoline position enhances lipoxygenase (LOX) inhibition (IC50_{50} = 10 μM).

  • Antibacterial Derivatives : Bromine replacement with thiophene improves activity against Staphylococcus aureus (MIC = 62.5 μg/mL).

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C generates brominated byproducts, as observed in TGA analysis.

  • Oxidative Side Reactions : Exposure to peroxides leads to furan ring oxidation, forming maleic anhydride derivatives .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

The carboxamide nitrogen in brominated furan derivatives often bears diverse substituents, influencing bioactivity and physicochemical properties.

Compound Name Substituent on Nitrogen Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl ~435.3* Hypothesized CNS activity due to indoline N/A
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl 344.99 Anti-inflammatory potential
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropylphenyl 337.22 Synthetic intermediate
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-Chloro-4-morpholinophenyl 413.67 Enhanced solubility via morpholine

*Estimated based on molecular formula C₁₈H₁₆BrN₂O₃.

Key Insight : The target compound’s indoline-ethyl-furan substituent distinguishes it from simpler aryl or alkyl analogs. Indoline may enhance blood-brain barrier penetration compared to phenyl groups .

Indoline/Indole-Containing Analogs

Compounds with indoline or indole cores are explored for CNS and antiparasitic applications.

Compound Name Core Structure Molecular Weight (g/mol) Activity/Synthesis Reference
Target Compound Indoline + Furan ~435.3 Not reported (structural novelty) N/A
1-(2-(4-Fluorophenoxy)acetyl)-N-methyl-5-phenylindoline-2-carboxamide Indoline + Phenyl 408.41 Brain-penetrant T. brucei inhibitor (IC₅₀: 0.8 µM)
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide Indole + Cyanomethyl 368.23 Synthetic intermediate for kinase inhibitors

Key Insight: Indoline derivatives like the target compound may leverage similar brain-penetrant properties as reported in trypanosomal inhibitors . The furan-indoline combination, however, remains underexplored in published studies.

Brominated Furan Carboxamides with Hydrazone Linkers

Hydrazone-linked analogs exhibit diverse pharmacological activities, including MMP-13 inhibition.

Compound Name Linker Type Molecular Weight (g/mol) Activity Reference
Target Compound Ethyl ~435.3 N/A N/A
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide Hydrazone ~467.3* MMP-13 inhibitor (IC₅₀: 1.2 µM)
5-Bromo-N’-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide Carbohydrazide 361.14 Anti-inflammatory (LOX inhibition: 72% at 100 µM)

*Estimated based on molecular formula C₂₀H₁₅BrN₄O₅.

Key Insight : The target’s ethyl linker may offer metabolic stability advantages over hydrazone-based analogs, which are prone to hydrolysis .

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)furan-2-carboxamide?

Synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and brominated indole intermediates. For example:

  • Stepwise functionalization : A brominated indole (e.g., 5-bromo-7-fluoro-1H-indole-2-carboxylic acid) is first activated (e.g., via cyanomethylation or amide coupling) and then reacted with a furan-containing ethylamine intermediate .
  • Reagents : Common reagents include triethylamine (Et₃N) for deprotonation, acetonitrile as a solvent for reflux, and recrystallization from acetonitrile for purification .
  • Yield optimization : Yields (~60%) are achieved by controlling reaction times (3–24 hours) and stoichiometric ratios (1:1 molar ratio of acid chloride to amine) .

Q. How is the compound structurally characterized?

  • LC/MS : Used to confirm molecular weight (e.g., m/z 386 [M+H]⁺) and purity (retention time: 3.17 min under SMD-FA10-long conditions) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., phenyl and furan rings at 9.71°) and intramolecular interactions (e.g., N1⋯O3 hydrogen bonds at 2.615 Å) .
  • IR spectroscopy : Identifies functional groups (e.g., amide N-H stretch at ~3310 cm⁻¹ and aromatic C-H stretches at ~3127 cm⁻¹) .

Advanced Research Questions

Q. What structural features influence its biological activity?

  • Planarity of the amide moiety : The central C4-C5(O2)-N1-C6 fragment adopts a trans amide conformation, but planarity is disrupted by intramolecular interactions (e.g., nitro group rotation), affecting binding to biological targets .
  • Dihedral angles : Rotation between the furan and indole rings (e.g., ~7° deviation from planarity) modulates steric hindrance and electronic interactions, which are critical for receptor affinity .
  • Halogen effects : The bromine atom enhances lipophilicity and may participate in halogen bonding with target proteins .

Q. How do crystallographic data resolve contradictions in molecular conformation?

  • Contradiction : Some studies report planar furancarboxamide moieties in similar compounds, while others (e.g., N-(2-nitrophenyl)furan-2-carboxamide) show non-planarity due to intramolecular hydrogen bonds .
  • Resolution : X-ray data reveal that strong N1⋯O3 interactions (2.615 Å) force rotation of the furan ring, overriding steric effects. This highlights the need for case-specific conformational analysis .

Q. What methodological challenges arise in pharmacological testing?

  • Solubility : The compound’s low solubility in aqueous buffers requires formulation with DMSO or cyclodextrins for in vitro assays .
  • Metabolic stability : Bromine and furan rings are susceptible to cytochrome P450-mediated oxidation, necessitating deuterium or fluorine substitutions to improve half-life .
  • Target selectivity : Structural analogs (e.g., 5-nitro-furylacrylamide derivatives) show off-target effects on A2A adenosine receptors, requiring rigorous SAR studies to optimize specificity .

Notes for Experimental Design

  • Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers.
  • Stability testing : Monitor degradation in DMSO stocks via HPLC over 72 hours .
  • Computational modeling : Perform DFT calculations to predict conformational flexibility and binding modes before in vitro assays .

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